molecular formula C24H27NO6 B12193010 N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide

N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide

Cat. No.: B12193010
M. Wt: 425.5 g/mol
InChI Key: ZNGISIFIQLWMSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dimethoxyphenyl group, a spirochromene moiety, and an acetamide functional group. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide typically involves multi-step organic reactions. The starting materials may include 2,4-dimethoxyphenylamine, chromene derivatives, and acetic anhydride. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a synthetic intermediate for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a chemical reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamides and spirochromene derivatives, such as:

  • N-(2,4-dimethoxyphenyl)acetamide
  • Spiro[chromene-2,1’-cyclohexane] derivatives

Uniqueness

N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C24H27NO6

Molecular Weight

425.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(4-oxospiro[3H-chromene-2,1'-cyclohexane]-7-yl)oxyacetamide

InChI

InChI=1S/C24H27NO6/c1-28-16-7-9-19(22(12-16)29-2)25-23(27)15-30-17-6-8-18-20(26)14-24(31-21(18)13-17)10-4-3-5-11-24/h6-9,12-13H,3-5,10-11,14-15H2,1-2H3,(H,25,27)

InChI Key

ZNGISIFIQLWMSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)CC4(O3)CCCCC4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.